Pan-Trk Cellular Potency Profile: Comparative IC50 Data for TrkA, TrkB, and TrkC Across Analog Inhibitors
PF-06733804 (Compound 19) exhibits potent pan-Trk inhibition in cell-based assays with IC50 values of 8.4 nM (TrkA), 6.2 nM (TrkB), and 2.2 nM (TrkC) [1]. In comparison, the closely related analog PF-06273340 (Compound 13b) shows IC50 values of 6 nM (TrkA), 4 nM (TrkB), and 3 nM (TrkC) under comparable assay conditions [2]. Another advanced analog, PF-6683324 (Trk-IN-4), demonstrates further enhanced potency with IC50 values of 1.9 nM (TrkA), 2.6 nM (TrkB), and 1.1 nM (TrkC) .
| Evidence Dimension | Cellular pan-Trk inhibitory potency (IC50) |
|---|---|
| Target Compound Data | TrkA: 8.4 nM; TrkB: 6.2 nM; TrkC: 2.2 nM |
| Comparator Or Baseline | PF-06273340: TrkA=6 nM, TrkB=4 nM, TrkC=3 nM; PF-6683324: TrkA=1.9 nM, TrkB=2.6 nM, TrkC=1.1 nM |
| Quantified Difference | PF-06733804 vs PF-06273340: TrkA 1.4-fold less potent; vs PF-6683324: TrkA 4.4-fold less potent |
| Conditions | Cell-based assays measuring TrkA, TrkB, and TrkC inhibition (Bagal et al., 2018, J Med Chem) |
Why This Matters
This quantitative tiering of potency within the same chemical series enables researchers to select the optimal compound for their specific experimental system—choosing PF-06733804 when moderate nanomolar potency is desired, or selecting more potent analogs when maximal target engagement is required.
- [1] Bagal SK, Andrews M, Bechle BM, et al. Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. J Med Chem. 2018;61(15):6779-6800. doi:10.1021/acs.jmedchem.8b00633 View Source
- [2] Skerratt SE, Andrews M, Bagal SK, et al. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. J Med Chem. 2016;59(22):10084-10099. doi:10.1021/acs.jmedchem.6b00850 View Source
